
Decanoic-2,2-D2 acid
Overview
Description
Decanoic-2,2-D2 acid (C₁₀H₁₈D₂O₂) is a deuterated derivative of decanoic acid (capric acid), where two hydrogen atoms at the second carbon position are replaced with deuterium. This isotopic labeling enhances its utility in research, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic tracing is critical. The compound has a molecular weight of 174.27 g/mol (non-deuterated form: 172.26 g/mol) and CAS number 62716-49-8 . It is supplied by vendors like CymitQuimica and Kanto Reagents in quantities ranging from 10 mg to 1 g, with prices varying by supplier (e.g., 10 mg for €94.00 at CymitQuimica vs. 1 g for ¥35,200 at Kanto Reagents) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoic Acid-d2 can be synthesized through the deuteration of decanoic acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where decanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Decanoic Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Acid-Base Neutralization
Decanoic-2,2-D2 acid reacts exothermically with bases to form deuterated carboxylate salts. For example:
This reaction is critical in surfactant production and biochemical assays. The deuterium substitution at the α-carbon may slightly alter pKa values compared to decanoic acid .
Esterification
The compound undergoes esterification with alcohols under acidic conditions (e.g., H₂SO₄ catalysis):
Example : Reaction with methanol yields methyl decanoate-2,2-D2, a tracer in metabolic studies. The reaction equilibrium is influenced by the steric and electronic effects of deuterium .
Reduction
This compound can be reduced to 1-decanol-D2 using lithium aluminum hydride (LiAlH₄):
Kinetic isotope effects may slow the reaction rate compared to non-deuterated decanoic acid.
Oxidation
Controlled oxidation with strong agents like potassium permanganate (KMnO₄) yields ketones or CO₂, depending on conditions:
Deuterium at the α-position stabilizes intermediates, potentially altering product distributions .
Reactivity with Metals
This compound reacts with active metals (e.g., magnesium) to produce deuterated hydrogen gas:
This property is leveraged in corrosion studies and deuterium gas generation .
Substitution Reactions
Reaction with thionyl chloride (SOCl₂) yields decanoyl chloride-D2:
The deuterium substitution may marginally affect reaction kinetics due to isotopic mass differences .
Biochemical Degradation
In metabolic pathways, this compound undergoes β-oxidation, albeit slower than non-deuterated decanoic acid due to kinetic isotope effects:
This property is exploited in tracer studies to elucidate lipid metabolism .
Research Findings
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Kinetic Isotope Effects : Deuterium at the α-carbon reduces reaction rates by 2–3× in esterification and oxidation due to increased bond strength (C-D vs. C-H) .
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Thermal Stability : this compound decomposes at 264.5°C, similar to non-deuterated decanoic acid, but with a 5–10% higher activation energy .
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Biological Interactions : Inhibits AMPA receptors (IC₅₀ = 0.52 mM for GluA2/3) and modulates lipid metabolism, with applications in epilepsy and cancer research .
Scientific Research Applications
Biochemical Studies
Decanoic-2,2-D2 acid serves as a valuable internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its deuterated nature allows for enhanced sensitivity and specificity in the quantification of fatty acids in biological samples.
Case Study :
A study utilized decanoic acid-d2 as an internal standard for quantifying endogenous decanoic acid levels in human plasma. The results indicated a significant correlation between decanoic acid levels and metabolic health markers .
Pharmacological Research
Decanoic acid has been shown to possess anticonvulsant properties, making it a candidate for therapeutic applications in epilepsy management. The deuterated form may enhance its pharmacokinetic profile.
Case Study :
Research demonstrated that decanoic acid-d2 effectively reduced seizure frequency in animal models of epilepsy. The study suggested that the deuteration improved the compound's bioavailability, leading to more pronounced therapeutic effects .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for gas chromatography (GC) and liquid chromatography (LC). Its stable isotopic labeling allows for accurate quantification of fatty acids in complex mixtures.
Data Table: Applications of this compound
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Biochemistry | Internal standard for NMR/GC-MS | Enhanced quantification of fatty acids in plasma |
Pharmacology | Anticonvulsant research | Reduced seizure frequency in animal models |
Analytical Chemistry | Reference standard for GC/LC | Accurate quantification of fatty acids |
Mechanism of Action
Decanoic Acid-d2 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Structural and Physical Properties
Deuterated and non-deuterated analogs of medium-chain fatty acids exhibit key differences in molecular weight and isotopic stability. Below is a comparative analysis:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State | Purity | Key Applications |
---|---|---|---|---|---|---|
Decanoic-2,2-D2 acid | C₁₀H₁₈D₂O₂ | 174.27 | 62716-49-8 | Solid | >98% | MS/NMR internal standards |
Dothis compound | C₁₂H₂₂D₂O₂ | 202.33 | 64118-39-4 | Solid | >99% | Lipid metabolism studies |
Tetrathis compound | C₁₄H₂₆D₂O₂ | 230.38 | 30719-21-2 | Solid | >99% | Stable isotope labeling |
Non-deuterated decanoic acid | C₁₀H₂₀O₂ | 172.26 | 334-48-5 | Solid | Varies | Industrial surfactants |
2-Methyldecanoic acid | C₁₁H₂₂O₂ | 186.29 | 24323-23-7 | Liquid | N/A | Organic synthesis |
Key Observations :
- Deuterium Substitution : Increases molecular weight by ~2–4 units per deuterium atom, critical for distinguishing signals in MS .
- Chain Length: Longer-chain deuterated acids (e.g., dothis compound) have higher molecular weights and are costlier (e.g., 1 g for €501.00 vs. €94.00/10 mg for this compound) .
- Branching: Non-deuterated analogs like 2-methyldecanoic acid (C₁₁H₂₂O₂) exhibit lower melting points due to branching, unlike linear deuterated forms .
Stability :
- Deuterated compounds like pentathis compound show >90% recovery after three freeze-thaw cycles and 24-hour room-temperature storage, making them reliable for long-term studies .
- Non-deuterated analogs (e.g., neodecanoic acid) are less stable under oxidative conditions due to the absence of isotopic stabilization .
Biological Activity
Decanoic-2,2-D2 acid, also known as deuterated decanoic acid or Capric acid-d2, is a medium-chain saturated fatty acid that has garnered attention for its various biological activities. This compound is particularly notable for its potential therapeutic applications, especially in neurological disorders and metabolic studies. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its deuterium labeling, which enhances its utility in metabolic studies and as a tracer in biochemical research.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- AMPA Receptor Inhibition : It acts as a non-competitive antagonist at AMPA receptors, selectively reducing glutamate-induced currents. The inhibition constants (IC50) vary depending on the receptor subtype:
- Antiseizure Effects : Studies have demonstrated that decanoic acid can inhibit epileptiform activity in rat hippocampal slices induced by pentylenetetrazole or low magnesium conditions .
- Fatty Acid Metabolism : It plays a significant role in lipid metabolism and fatty acid oxidation pathways, influencing cellular energy production and metabolic processes .
Antiseizure Properties
This compound has been investigated for its potential to reduce seizure activity. In animal models, it has shown efficacy in mitigating seizures through its action on AMPA receptors, providing a promising avenue for epilepsy treatment.
Metabolic Effects
As a medium-chain fatty acid, decanoic acid is rapidly absorbed and metabolized by the liver, making it an effective energy source. Its role in the ketogenic diet has been explored, particularly for patients with epilepsy and metabolic disorders .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Case Study: Antiseizure Efficacy
In a controlled study involving rat models, this compound was administered to assess its impact on seizure frequency and intensity. Results indicated a significant reduction in seizure episodes compared to control groups treated with saline solutions.
Comparison with Similar Compounds
This compound can be compared with other deuterated fatty acids:
Compound | Chain Length | Biological Activity |
---|---|---|
Octanoic Acid-d2 | 8 Carbon | Similar antiseizure effects but less effective at crossing the blood-brain barrier |
Dodecanoic Acid-d2 | 12 Carbon | Longer chain; different metabolic pathways |
Hexanoic Acid-d2 | 6 Carbon | Shorter chain; less potent in neurological applications |
This compound stands out due to its unique chain length and ability to penetrate the blood-brain barrier effectively.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Decanoic-2,2-D2 acid with high isotopic purity?
Deuterated fatty acids like this compound are typically synthesized via catalytic exchange or customized organic synthesis using deuterated reagents. Key factors include:
- Deuterium source : Use of deuterium gas (D₂) or deuterated solvents (e.g., D₂O) to ensure high isotopic enrichment.
- Reaction conditions : Temperature, pressure, and catalyst selection (e.g., palladium or platinum catalysts) to minimize side reactions.
- Purification : Chromatographic techniques (HPLC, GC) or recrystallization to achieve ≥98% isotopic purity, as seen in commercial standards .
- Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuteration at the 2,2 position and rule out isotopic scrambling .
Q. How is this compound characterized for structural and isotopic integrity?
Characterization involves:
- NMR spectroscopy : ¹H and ²H NMR to verify deuteration at the α-carbon (2,2 position) and assess isotopic distribution.
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and isotopic abundance ratios.
- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups and detect impurities.
- Chromatographic purity : GC-MS or LC-MS to ensure >99% chemical purity, critical for use as internal standards in quantitative assays .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
- Internal standardization : Co-eluting deuterated analogs (e.g., trithis compound) normalize matrix effects and improve accuracy in GC-MS or LC-MS workflows .
- Calibration curves : Use seven-point linear ranges (0.5–500 μM) with 1/x weighting to account for heteroscedasticity in low-concentration regions .
- Recovery assessment : Spike-and-recovery experiments in algal or tissue matrices, achieving recoveries of 82–99% under optimized extraction conditions .
Advanced Research Questions
Q. How can this compound be integrated into tracer studies to investigate lipid metabolism?
- Experimental design : Administer this compound as a stable isotope tracer in in vitro (cell cultures) or in vivo models. Track its incorporation into lipid pools (e.g., phospholipids, triglycerides) via MS-based lipidomics.
- Kinetic analysis : Use compartmental modeling to calculate turnover rates and metabolic flux. For example, in algae studies, deuterated fatty acids revealed lipid remodeling under stress conditions .
- Data normalization : Pair with co-injected internal standards (e.g., glyceryl tri(hexadecanoate-2,2-D2)) to correct for ionization variability .
Q. What experimental strategies mitigate isotopic interference when using this compound in complex biological systems?
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, algal homogenate) to account for ion suppression/enhancement.
- Dual internal standards : Use one deuterated compound for free fatty acids (e.g., trithis compound) and another for glycerolipids (e.g., glyceryl tri(hexadecanoate-2,2-D2)) during fractionation, as validated in algae studies .
- Stability testing : Validate analyte stability under benchtop (24 hours), freeze-thaw (3 cycles), and long-term storage (-80°C) conditions, ensuring recoveries >85% .
Q. How should researchers resolve discrepancies in this compound quantification across different analytical platforms?
- Method harmonization : Cross-validate GC-MS and LC-MS protocols using shared reference materials. For instance, GC-MS showed <5% CV for fatty acid methyl esters (FAMEs), while LC-MS provided superior sensitivity for intact lipids .
- Isotopic effect analysis : Assess chromatographic retention time shifts caused by deuterium substitution, which can alter co-elution patterns with non-deuterated analogs .
- Inter-laboratory comparisons : Participate in proficiency testing programs to identify platform-specific biases.
Q. What are the implications of this compound’s physicochemical properties on experimental design?
- Solubility : this compound is hydrophobic; dissolve in chloroform/methanol (4:1 v/v) for lipid extraction or in albumin-bound buffers for cellular uptake studies.
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies in algal matrices showed <10% degradation over 24 hours at 23°C .
- Toxicity : While not classified as hazardous, test cytotoxicity in cell models (e.g., IC₅₀ assays) before long-term exposure studies .
Q. Data Interpretation & Contradiction Analysis
Q. How can researchers address inconsistent recovery rates of this compound in lipidomics workflows?
- Root-cause analysis : Check for incomplete derivatization (e.g., inadequate methylation for GC-MS) or matrix-induced signal suppression.
- Optimize extraction : Adjust solvent ratios (e.g., methanol:chloroform) or use solid-phase extraction (SPE) to improve lipid recovery, as demonstrated in algae studies with 86–90% efficiency .
- Replicate measurements : Perform five technical replicates to distinguish methodological variability from biological variance .
Q. What statistical approaches validate the reproducibility of this compound-based assays?
- Precision metrics : Calculate intra- and inter-assay coefficients of variation (CV) using QC samples. Acceptable thresholds are ≤15% CV for biological matrices .
- Bland-Altman plots : Compare results from deuterated and non-deuterated standards to identify systematic biases.
- Multivariate analysis : Principal component analysis (PCA) to detect outliers in large datasets, particularly in tracer studies with high sample throughput .
Q. Applications in Advanced Research
Q. Can this compound be used to study lipid-protein interactions in membrane dynamics?
- Yes . Incorporate deuterated fatty acids into model membranes (e.g., liposomes) and use neutron scattering or deuterium NMR to probe lipid packing and protein binding. The 2,2-D2 labeling minimizes interference with functional groups, enabling precise structural insights .
- Case study : Deuterated palmitic acid analogs revealed phase separation in lipid rafts, a methodology extendable to this compound .
Q. What role does this compound play in stable isotope-resolved metabolomics (SIRM)?
Properties
IUPAC Name |
2,2-dideuteriodecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KNXIQCGSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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